molecular formula C20H42 B1673453 9,10-Dimethyloctadecane CAS No. 68649-11-6

9,10-Dimethyloctadecane

Cat. No.: B1673453
CAS No.: 68649-11-6
M. Wt: 282.5 g/mol
InChI Key: IZWHERZFONYXEC-UHFFFAOYSA-N
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Description

9,10-Dimethyloctadecane is a chemical compound derived from the oligomerization of 1-decene, followed by hydrogenation. It is a saturated hydrocarbon with the chemical formula C20H42. This compound is primarily used in the production of synthetic lubricants and as a base oil in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decene undergoes oligomerization to form dimers and higher oligomers. The oligomerization process typically involves the use of catalysts such as tungstated-zirconia . The reaction is carried out in a semi-batch autoclave reactor at elevated temperatures (423 to 483 K). The conversion rate and product composition depend on the reaction temperature and catalyst used .

Industrial Production Methods: The industrial production of 1-decene, dimer, hydrogenated involves the oligomerization of 1-decene followed by hydrogenation. The hydrogenation process is carried out in the presence of metal catalysts such as platinum, palladium, or nickel under suitable temperature and pressure conditions . This process ensures the saturation of the double bonds in the oligomers, resulting in the formation of the hydrogenated dimer.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dimethyloctadecane primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: The compound can undergo oxidation reactions, forming alcohols, ketones, or carboxylic acids under specific conditions.

    Reduction: Although already hydrogenated, further reduction can occur under extreme conditions.

    Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and metal catalysts.

    Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Further saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

9,10-Dimethyloctadecane has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 1-decene, dimer, hydrogenated involves its role as a lubricant and base oil. Its molecular structure allows it to reduce friction and wear between moving parts in machinery. The hydrogenated nature of the compound ensures stability and resistance to oxidation, making it suitable for high-temperature and high-pressure applications .

Comparison with Similar Compounds

  • Octene, dimer, hydrogenated
  • Nonene, dimer, hydrogenated
  • Undecene, dimer, hydrogenated
  • Dodecene, dimer, hydrogenated

Comparison: 9,10-Dimethyloctadecane is unique due to its specific carbon chain length (C20H42), which provides a balance between viscosity and volatility. This makes it particularly suitable for applications requiring high thermal stability and low volatility. In comparison, shorter-chain dimers like octene and nonene dimers may have lower viscosities, while longer-chain dimers like undecene and dodecene dimers may have higher viscosities but lower volatility .

Properties

IUPAC Name

9,10-dimethyloctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-5-7-9-11-13-15-17-19(3)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWHERZFONYXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C(C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [ExxonMobil MSDS]
Record name 1-Decene, dimer, hydrogenated
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Record name 1-Decene, dimer, hydrogenated
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CAS No.

68649-11-6
Record name Hydrogenated didecene
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Record name 1-Decene, dimer, hydrogenated
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Record name Dec-1-ene, dimers, hydrogenated
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Record name HYDROGENATED DIDECENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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